Bicyclo[3.1.0]hexane-3-sulfonyl chloride
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Overview
Description
Bicyclo[3.1.0]hexane-3-sulfonyl chloride is a chemical compound characterized by its bicyclic structure, which includes a three-membered ring fused to a six-membered ring. This compound is notable for its high ring strain and reactivity, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexane-3-sulfonyl chloride typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using organic or iridium photoredox catalysts under blue LED irradiation, yielding good results for a variety of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the high ring strain and reactivity of the compound suggest that its production would require careful control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-3-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles.
Cycloaddition Reactions: The compound can participate in (3 + 2) annulation reactions to form complex bicyclic structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include difluorocyclopropenes, cyclopropylanilines, and various nucleophiles. Reaction conditions often involve the use of photoredox catalysts and blue LED irradiation .
Major Products
The major products formed from reactions involving this compound are typically complex bicyclic structures with high ring strain and valuable synthetic intermediates for medicinal chemistry .
Scientific Research Applications
Bicyclo[3.1.0]hexane-3-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Medicine: Used in the synthesis of drugs for the treatment of psychiatric disorders and cancer.
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hexane-3-sulfonyl chloride involves its high reactivity due to ring strain. The compound can undergo various chemical reactions, forming new bonds and structures. The molecular targets and pathways involved in these reactions depend on the specific reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
3-Azabicyclo[3.1.0]hexane: A heterocyclic compound with similar reactivity and applications.
Uniqueness
Bicyclo[3.1.0]hexane-3-sulfonyl chloride is unique due to its high ring strain and reactivity, making it a valuable intermediate in organic synthesis. Its ability to participate in (3 + 2) annulation reactions and form complex bicyclic structures sets it apart from other similar compounds .
Properties
Molecular Formula |
C6H9ClO2S |
---|---|
Molecular Weight |
180.65 g/mol |
IUPAC Name |
bicyclo[3.1.0]hexane-3-sulfonyl chloride |
InChI |
InChI=1S/C6H9ClO2S/c7-10(8,9)6-2-4-1-5(4)3-6/h4-6H,1-3H2 |
InChI Key |
ZVPGNDDYIIMLSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1CC(C2)S(=O)(=O)Cl |
Origin of Product |
United States |
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